2-(3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-(3-Methylphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide is an organic compound that features both a trifluoromethyl group and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 3-methylphenylamine with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups.
Scientific Research Applications
2-(3-Methylphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the methylphenyl group can influence its lipophilicity and overall pharmacokinetic profile.
Comparison with Similar Compounds
- 2-(3-Methylphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide
- 2-(4-Methylphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide
- 2-(3-Methylphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide
Comparison:
- Uniqueness: The position of the trifluoromethyl and methyl groups can significantly influence the compound’s chemical reactivity and biological activity. For example, the ortho, meta, and para positions on the aromatic rings can lead to different steric and electronic effects, impacting the compound’s overall properties.
Properties
IUPAC Name |
2-(3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO/c1-11-5-4-6-12(9-11)10-15(21)20-14-8-3-2-7-13(14)16(17,18)19/h2-9H,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCVZESHTFMBJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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